1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2098101-12-1
VCID: VC3120075
InChI: InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3
SMILES: CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31 g/mol

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one

CAS No.: 2098101-12-1

VCID: VC3120075

Molecular Formula: C11H14N2O2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one - 2098101-12-1

Description

Synthesis

The synthesis of 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions:

  • Starting Materials:

    • Thiophene derivatives.

    • Pyrrolidine-based intermediates.

  • Reaction Pathway:

    • Functionalization of the thiophene ring at the 5-position.

    • Introduction of the aminopyrrolidine group via amide bond formation.

    • Addition of an ethanone group at the 2-position of the thiophene ring.

  • Purification:
    The compound can be purified using recrystallization techniques or chromatography to achieve high purity.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): 1H^{1}H and 13C^{13}C.

    • Liquid Chromatography–Mass Spectrometry (LC-MS).

Potential Pharmaceutical Applications

The structural features of this compound suggest it may have applications in drug discovery due to:

  • The thiophene ring's ability to interact with biological targets.

  • The aminopyrrolidine moiety, which can form hydrogen bonds with enzymes or receptors.

Research Focus

Studies on similar compounds have shown activity in areas such as:

  • Anti-inflammatory properties through inhibition of enzymes like lipoxygenase.

  • Antiviral activity by disrupting protein-protein interactions in viral replication complexes.

Docking Studies

In silico docking studies could provide insights into its binding affinity with specific biological targets, aiding in the design of derivatives with enhanced potency.

Spectroscopic Analysis

TechniqueKey Observations
1H^{1}H-NMRSignals corresponding to aromatic protons and pyrrolidine hydrogens.
13C^{13}C-NMRPeaks indicating carbonyl carbons and aromatic carbons.
LC-MSMolecular ion peak confirming molecular weight (238.31 g/mol).

Solubility

The compound is likely soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), facilitating its use in biological assays.

Structural Optimization

Further modifications to the thiophene or pyrrolidine groups could enhance pharmacological properties such as bioavailability and target specificity.

Biological Testing

Experimental validation, including enzymatic assays and cell-based studies, is necessary to confirm predicted activities.

Derivative Development

Creating derivatives by altering functional groups could expand its utility across different therapeutic areas.

CAS No. 2098101-12-1
Product Name 1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Molecular Formula C11H14N2O2S
Molecular Weight 238.31 g/mol
IUPAC Name 1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone
Standard InChI InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3
Standard InChIKey YGNPDFOAVUBMEL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N
Canonical SMILES CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N
PubChem Compound 121200609
Last Modified Aug 16 2023

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